molecular formula C15H16N4O4 B2484253 Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate CAS No. 896743-73-0

Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate

Cat. No. B2484253
M. Wt: 316.317
InChI Key: BTUBCOSAVKMXTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and related derivatives often involves cyclocondensation reactions, starting from specific precursors such as 1-aryl-2-hydrazono-imidazolidines through various cyclocondensation reactions to yield the desired triazinone structures. Ethyl iminothiazolopyridine-4-carboxylate derivatives have been synthesized through interactions between ethyl 2-(benzo[d]thazol-2-yl)acetate and cyanoacrylate derivatives, highlighting the versatility in the synthesis approaches for related compounds (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied through various spectroscopic methods and elemental analysis. X-ray crystallography has provided detailed insights into the crystal and molecular structure of closely related compounds, revealing significant information about their geometric configuration and confirming the structures of newly synthesized compounds (Udupa, 1982).

Chemical Reactions and Properties

Compounds within this chemical class have been involved in a variety of chemical reactions, exhibiting a wide range of reactivity patterns. For example, reactions with thiourea have led to unexpected products through ANRORC rearrangement, demonstrating the complex chemical behavior and potential for diverse chemical transformations (Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and for potential applications in materials science. However, detailed information specific to "Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate" requires further exploration in the literature.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing a wide array of chemical transformations, are essential for comprehensively understanding the compound's chemistry. For instance, studies on halo-substituted pyrazolo[5,1-c][1,2,4]triazines have developed new methodologies for introducing halogen atoms into the triazine ring, expanding the chemical versatility and potential applications of these compounds (Ivanov et al., 2017).

Scientific Research Applications

Anticancer Agent Research

A carbon nanofibers modified screen-printed carbon sensor was utilized for the quantitative determination of Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate (EIMTC), a promising anticancer agent. This innovative method has shown effectiveness in determining EIMTC in human serum samples (Tyszczuk‐Rotko et al., 2020). Moreover, EIMTC has been explored for its effect on cancer cells, showing potential in inhibiting the growth of multiple myeloma cells, including thalidomide-resistant types, while having lesser cytotoxic effects on normal cells (Sztanke et al., 2016).

Synthesis and Characterization

New halo-substituted pyrazolo[5,1-c][1,2,4]triazines were synthesized for the first time using a unique method that involves diazotization and treatment with various agents. This process created novel 8-halo-substituted derivatives, expanding the range of compounds related to Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate (Ivanov et al., 2017). Additionally, synthesis methods have been developed for related compounds, providing insights into the chemical reactivity and potential applications of these compounds (Mohamed, 2021).

Analytical Methods

Advanced analytical methods like stripping voltammetric method have been developed for determining Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate in biological samples, demonstrating the potential for sensitive and accurate detection of this compound (Stępniowska et al., 2017).

Crystal Structure Analysis

Research on the crystal structure of related compounds has provided valuable insights into the molecular configuration and properties of these compounds, which is crucial for understanding their biological activity and potential applications in various fields (Udupa, 1982).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned. As with any chemical, proper handling, storage, and disposal procedures should be followed.


Future Directions

Further research is needed to explore the compound’s potential applications, including its pharmacological properties, coordination chemistry, and other relevant areas.


Please note that the information provided here is based on available data, and additional studies may reveal more insights into the compound’s properties and applications123.


properties

IUPAC Name

ethyl 8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-3-23-14(21)12-13(20)19-9-8-18(15(19)17-16-12)10-4-6-11(22-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUBCOSAVKMXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate

Citations

For This Compound
3
Citations
K Tyszczuk-Rotko, J Kozak, M Sztanke, K Sztanke… - Sensors, 2020 - mdpi.com
A carbon nanofibers modified screen-printed carbon sensor (SPCE/CNFs) was applied for the determination of a novel promising anticancer agent candidate (ethyl 8-(4-methoxyphenyl)…
Number of citations: 2 www.mdpi.com
J Kozak, K Tyszczuk-Rotko - Electrochemical Society Meeting …, 2021 - iopscience.iop.org
The subject of this study is a chemical compound called ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate (EIMTC). This substance was …
Number of citations: 0 iopscience.iop.org
K Tyszczuk‐Rotko, M Sztanke, A Sasal… - …, 2019 - Wiley Online Library
In this article, for the first time, the analytical method for determination of a novel antagonist of A 2A adenosine receptors (8‐(4‐methoxyphenyl)‐4‐oxo‐4,6,7,8‐tetrahydroimidazo[2,1‐c][…

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